molecular formula C25H24N4 B1314661 Tetrakis(4-aminophenyl)methane CAS No. 60532-63-0

Tetrakis(4-aminophenyl)methane

Cat. No. B1314661
CAS RN: 60532-63-0
M. Wt: 380.5 g/mol
InChI Key: LNHGLSRCOBIHNV-UHFFFAOYSA-N
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Description

Tetrakis(4-aminophenyl)methane is a chemical compound with the empirical formula C25H24N4 and a molecular weight of 380.48 . It is used as a synthetic material intermediate .


Synthesis Analysis

Tetrakis(4-aminophenyl)methane can be synthesized from tetrakis(4-nitrophenyl)methane through a reduction process . It can also be synthesized by the addition of water as a cosolvent to a mixture of tetrakis(4-aminophenyl)methane and pyromellitic anhydride .


Molecular Structure Analysis

The molecular structure of Tetrakis(4-aminophenyl)methane is based on a methane core with four phenyl rings attached via amine linkages .


Chemical Reactions Analysis

Tetrakis(4-aminophenyl)methane can be used to synthesize structurally similar COF-320, which differs from COF-300 by the length of the linear dialdehyde linker, employing 4-4’-biphenyldicarboxyaldehyde instead of terephthalaldehyde .


Physical And Chemical Properties Analysis

Tetrakis(4-aminophenyl)methane is a white to orange to green powder or crystal . It has a predicted density of 1.247±0.06 g/cm3 . The compound decomposes at 320°C .

Scientific Research Applications

Synthesis of Three-Dimensional Covalent-Organic Frameworks

  • Scientific Field : Materials Science
  • Summary of Application : Tetrakis(4-aminophenyl)methane is used as a building block in the synthesis of three-dimensional covalent-organic frameworks (COFs). These frameworks are cross-linked crystalline polymers constructed from rigid organic precursors connected by covalent interactions .
  • Results or Outcomes : The synthesized COF materials can be fine-tuned and controlled at the atomic level, with unparalleled precision on intrapore chemical environment .

Crosslinking Agent in Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Tetrakis(4-aminophenyl)methane can be used as a crosslinking agent in polymer synthesis to create three-dimensional networks .
  • Results or Outcomes : The properties of Tetrakis(4-aminophenyl)methane make it useful in various applications, including materials science, drug delivery, and biotechnology .

Electrochemiluminescent Biosensor

  • Scientific Field : Biochemistry
  • Summary of Application : Tetrakis(4-aminophenyl)methane-doped perylene microcrystals were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine .
  • Results or Outcomes : The biosensor displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .

Synthesis of Tetrahedral Aniline Derivative for 3D Covalent Organic Frameworks (COFs)

  • Scientific Field : Organic Chemistry
  • Summary of Application : Tetrakis(4-aminophenyl)methane is used as a tetrahedral aniline derivative for the synthesis of 3D Covalent Organic Frameworks (COFs) .
  • Results or Outcomes : The synthesized COFs can be used in a myriad of promising new solutions in a vast number of scientific fields .

Building Block in the Construction of Complex Organic Molecules

  • Scientific Field : Organic Chemistry
  • Summary of Application : Tetrakis(4-aminophenyl)methane can be used as a building block in the construction of complex organic molecules .
  • Results or Outcomes : Its properties make it useful in various applications, including materials science, drug delivery, and biotechnology .

Synthesis of Porous Polymers

  • Scientific Field : Polymer Science
  • Summary of Application : Tetrakis(4-aminophenyl)methane is used as a tetrahedral aniline derivative for the synthesis of porous polymers .
  • Results or Outcomes : The synthesized porous polymers can be used in a myriad of promising new solutions in a vast number of scientific fields .

Future Directions

Tetrakis(4-aminophenyl)methane has potential applications in the synthesis of covalent organic frameworks (COFs), which are a promising class of nanoporous materials . It can also be used as a special curing agent in the production of epoxy resins, which could help to improve the toughness of the cured resin .

properties

IUPAC Name

4-[tris(4-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H,26-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHGLSRCOBIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473903
Record name TETRAKIS(4-AMINOPHENYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(4-aminophenyl)methane

CAS RN

60532-63-0
Record name 4,4′,4′′,4′′′-Methanetetrayltetrakis[benzenamine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TETRAKIS(4-AMINOPHENYL)METHANE
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Record name Tetrakis(4-aminophenyl)methane
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Synthesis routes and methods

Procedure details

In a Parr reactor, tetrakis(4-nitrophenyl)methane (17.0 grams, 34.0 mmol; prepared as described in Example B) and palladium, weight percent on activated carbon (2.15 grams, 2.00 mmol; obtained from Aldrich Chemical Co., Milwaukee, Wis.) were added to tetrahydrofuran (450 milliliters). The reactor was closed, and the mixture was stirred under 200 pounds per square inch (13.6 atmospheres) of hydrogen pressure for 72 hours at room temperature. The mixture was then filtered through CELITE, solvent was removed from the filtrate by evaporation under reduced pressure, and the resulting white solid was triturated in chloroform. The solid was then recovered by filtration, washed with chloroform again, and dried under reduced pressure at room temperature to give the targeted tetrakis(4-aminophenyl)methane as a white powder in a quantitative yield (12.9 grams).
Quantity
17 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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Quantity
450 mL
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
454
Citations
SA Kuznetsova, AS Gak, YV Nelyubina… - Beilstein Journal of …, 2020 - beilstein-journals.org
The acid–base neutralization reaction of commercially available disodium 2, 6-naphthalenedisulfonate (NDS, 2 equivalents) and the tetrahydrochloride salt of tetrakis (4-aminophenyl) …
Number of citations: 12 www.beilstein-journals.org
안민균, 박지웅 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
안미영, 황인태, 정찬희, 최재학†, 노영창 한국원자력연구원 정읍방사선과학연구소 In this study, a simple method for the selective immobilization of single strand DNA (ssDNA) on a …
Number of citations: 2 www.dbpia.co.kr
GP Lorenzi, A Manessis, NC Tirelli, V Gramlich - Structural Chemistry, 1997 - Springer
A series of tetrapodal derivatives of tetraphenylmethane were synthesized and characterized. Crystals obtained from tetrakis(4-acetamidophenyl)methane (1c) and from tetrakis[4-(4-…
Number of citations: 6 link.springer.com
D Laliberté, T Maris, E Demers, F Helzy… - Crystal growth & …, 2005 - ACS Publications
A series of compounds with multiple PhNH 2 groups were synthesized and crystallized, and their structures were solved by X-ray diffraction to assess the ability of -NH 2 groups in …
Number of citations: 36 pubs.acs.org
G Li, B Zhang, J Yan, Z Wang - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
Four porous poly(Schiff-base)s, PSN-DA, PSN-TAPB, PSN-TAPA and PSN-TAPM, are synthesized via one-pot condensation from 1,3,5,7-tetrakis(4-formylphenyl)adamantane with rod-…
Number of citations: 68 pubs.rsc.org
송신실, 박지웅 - 한국고분자학회학술대회연구논문초록집, 2019 - cheric.org
Fluorescent polyurea network was synthesized by sol-gel copolymerization of two mixed amine monomers, tetrakis (4-aminophenyl) methane (TAPM), tetrakis (4-aminophenyl) …
Number of citations: 2 www.cheric.org
J Yan, B Zhang, Z Wang - Polymer Chemistry, 2016 - pubs.rsc.org
Ultramicroporous semi-cycloaliphatic polyimides (sPIs) have been synthesized via solution polycondensation from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with 1,3,5,…
Number of citations: 34 pubs.rsc.org
정은비, 남준식, 오왕석, 박지웅 - 한국공업화학회연구논문초록집, 2017 - papersearch.net
Fluorescent polyurea network was synthesized by polymerization of tetrakis(4-aminophenyl) porphyrin (TAPP) and hexametylene diisocyanate (HDI). Polymerization of TAPP and HDI …
Number of citations: 0 papersearch.net
MS Al-Bukhari, I Abdulazeez, MM Abdelnaby… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
In this article, newly designed 3D porous polymers with tuned porosity were synthesized by the polycondensation of tetrakis (4-aminophenyl) methane with pyrrole to form M1 polymer …
Number of citations: 5 www.ncbi.nlm.nih.gov
K Thiel, R Zehbe, J Roeser, P Strauch, S Enthaler… - Polymer …, 2013 - pubs.rsc.org
A polymer analogous reaction was carried out to generate a porous polymeric network with N-heterocyclic carbenes (NHC) in the polymer backbone. Using a stepwise approach, first a …
Number of citations: 76 pubs.rsc.org

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